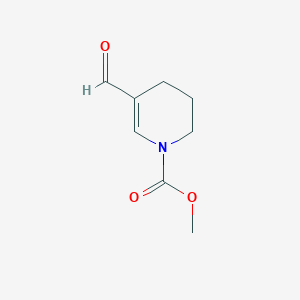
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Descripción general
Descripción
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring with a formyl group and a methyl ester group. Its molecular formula is C8H9NO3, and it is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester can be achieved through several routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with formic acid and methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions include heating the mixture to reflux for several hours, followed by purification through distillation or recrystallization.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of 5-hydroxymethyl-3,4-dihydro-2H-pyridinecarboxylic acid methyl ester. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. For example, reaction with ammonia (NH3) can yield the corresponding amine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.
Mecanismo De Acción
The mechanism by which 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The compound’s ability to undergo various chemical transformations also enables it to participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: This compound shares the dihydropyran ring structure but lacks the formyl and ester groups. It is used as a protecting group for alcohols in organic synthesis.
2-Formyl-3,4-dihydro-2H-pyran: Similar to the target compound, this molecule contains a formyl group but does not have the ester functionality. It is used as an intermediate in the synthesis of various organic compounds.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: This compound has a similar structure but with a carboxaldehyde group instead of a formyl group. It is used in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis.
Propiedades
IUPAC Name |
methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGLIGQHQVZTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472083 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82483-65-6 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


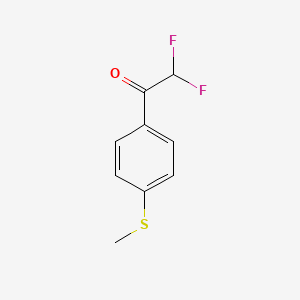
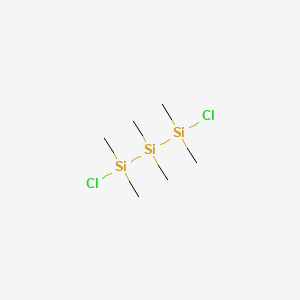
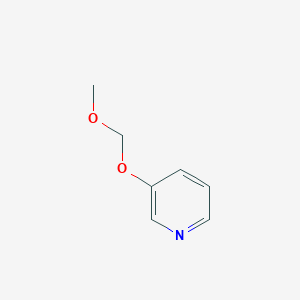
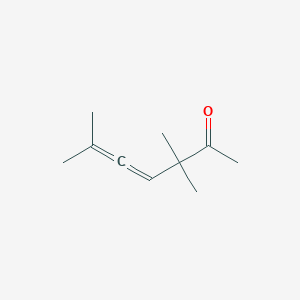
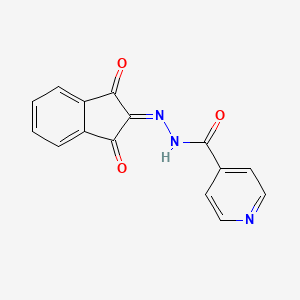
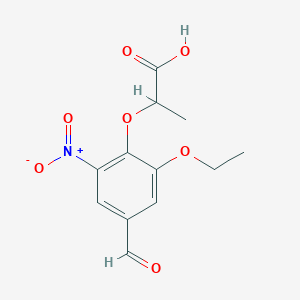

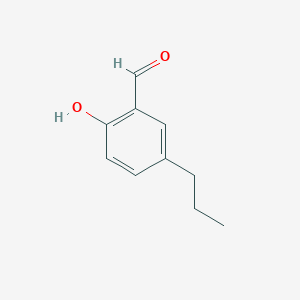
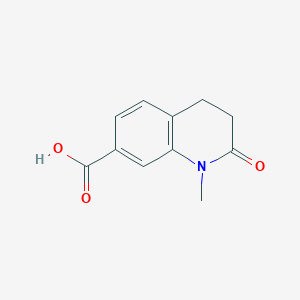
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)


![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)
